molecular formula C20H20O5 B1211516 Zuihonin A

Zuihonin A

Cat. No. B1211516
M. Wt: 340.4 g/mol
InChI Key: QFUXQRHAJWXPGP-BINDOVRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zuihonin A is a natural product found in Chamaecyparis obtusa var. formosana, Piper kadsura, and other organisms with data available.

Scientific Research Applications

Lignan Compounds in Medicinal Plants

Research on the stems of Schisandra bicolor revealed new lignans, zuihonins E and F. These compounds, closely related to Zuihonin A, were analyzed for their structure and potential medicinal applications. However, these lignans did not show significant inhibitory effects on various cancer cell lines (Huang et al., 2012).

Phytochemical Investigations

A study on Machilus zuihoensis var. mushaensis, a plant closely related to those producing Zuihonin A, led to the discovery of machilolin-B and other compounds. Among them, certain compounds showed significant cytotoxic activity against specific cell lines, indicating potential medicinal applications (Lin et al., 2014).

Saikosaponins in Traditional Medicine

Saikosaponins, a class of compounds similar to Zuihonin A, have been widely studied for their medicinal properties. For instance, the binding of Saikosaponin C to human serum albumin was explored, revealing insights into the pharmacology of such compounds (Chen et al., 2016). Furthermore, recent progress in understanding the biosynthesis and regulation of Saikosaponins in Bupleurum highlights the growing scientific interest in these compounds (Sui et al., 2020).

Zuonin B and Anti-inflammatory Properties

Zuonin B, a compound related to Zuihonin A, was studied for its anti-inflammatory effects. It was found to inhibit various proinflammatory cytokines and mediators, suggesting its potential in treating inflammatory diseases (Lee et al., 2012).

Extraction and Quantification of Saponins

A comprehensive review on the extraction and quantification of saponins, which include compounds like Zuihonin A, provides insights into the methods and technologies used to study these biologically active substances (Cheok et al., 2014).

properties

Product Name

Zuihonin A

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

5-[(2R,3R,4S,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m1/s1

InChI Key

QFUXQRHAJWXPGP-BINDOVRGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

synonyms

zuonin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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